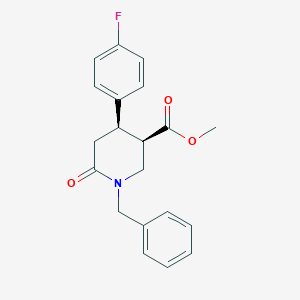

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCMRPPNDBQTRB-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(C(=O)C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479011 | |

| Record name | cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612095-73-5 | |

| Record name | cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation for Piperidine Ring Formation

The piperidine core is constructed via cyclocondensation reactions. A common approach involves reacting 4-fluorophenyl-containing precursors with glutaric acid derivatives. For example, 4-fluorocinnamic acid ethyl ester undergoes condensation with cyanacetic acid ethyl ester in the presence of sodium ethoxide (NaOEt), forming a cyano-substituted glutaric acid intermediate. Subsequent hydrogenation over platinum oxide (PtO₂) reduces the nitrile group to an amine, facilitating cyclization under reflux conditions to yield a 6-oxopiperidine scaffold. This method produces a racemic mixture of cis and trans isomers, necessitating separation in later stages.

N-Benzylation and Stereochemical Control

N-Benzylation introduces the benzyl group at the piperidine nitrogen. A two-step protocol from involves:

-

Sulfamidate intermediate formation : Treating a chiral alcohol precursor with mesyl chloride (MsCl) and triethylamine (Et₃N) generates a reactive sulfamidate.

-

Ring-opening alkylation : Reacting the sulfamidate with dimethyl malonate in dimethylformamide (DMF) using sodium hydride (NaH) as a base yields the benzylated piperidine ester. Stereochemical control is achieved through chiral auxiliaries or resolution techniques, with the cis isomer favored under specific reaction conditions (e.g., toluene reflux).

Stepwise Synthetic Procedures

Preparation of 4-(4-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Ethyl Ester

The synthesis begins with 4-fluorobenzaldehyde and ethyl acetoacetate undergoing a Knoevenagel condensation catalyzed by piperidine, followed by saponification and re-esterification to form 3-(4-fluorophenyl)glutaric acid dimethyl ester . Reduction with hydrogen gas (H₂) over PtO₂ in ethanol produces the amine intermediate, which cyclizes in refluxing toluene to yield 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester as a cis/trans mixture.

Key reaction conditions :

N-Benzylation and Esterification

The piperidine nitrogen is benzylated using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile. Subsequent esterification with methanol and sulfuric acid converts the carboxylic acid to the methyl ester. For example, cis-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid is treated with methanol under acidic conditions to afford the target ester.

Optimization of Stereoselectivity and Purification

Chiral Resolution via HPLC

Crude reaction mixtures containing cis and trans isomers are separated using chiral HPLC. As reported in, a Chiralpak AD-H column with hexane-isopropanol (80:20) eluent resolves the cis isomer (retention time: 36 min) from the trans isomer (38–41 min). This method achieves >99% enantiomeric excess (ee) for the cis form.

Catalytic Hydrogenation

Reductive amination steps employ Pd/C or PtO₂ catalysts under hydrogen atmospheres to minimize side reactions. For instance, hydrogenating a nitro intermediate over Pd/C in ethanol selectively yields the amine without epimerization.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

Industrial-Scale Production

Batch processes in pharmaceutical manufacturing use continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the cyclocondensation step is performed in a plug-flow reactor at 120°C, achieving 85% conversion in 2 hours. Final purification employs crystallization from ethyl acetate-hexane mixtures to isolate the cis isomer in 92% yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester is primarily investigated for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine. The presence of the fluorophenyl group may enhance bioavailability and receptor affinity.

- Analgesic Properties : Preliminary studies suggest that this compound could have analgesic effects, potentially making it a candidate for pain management therapies.

- Anticancer Research : The compound's structural features allow it to be explored as an anticancer agent. It may interact with specific cellular pathways involved in cancer proliferation.

Research Tool Applications

In addition to its medicinal applications, this compound serves as a valuable research tool:

- Biochemical Assays : Its ability to modulate biological pathways makes it suitable for use in biochemical assays aimed at understanding disease mechanisms.

- Chiral Synthesis : As a chiral reagent, it can be utilized in asymmetric synthesis processes to produce other biologically active compounds.

- Proteomics Research : The compound is employed in proteomics for studying protein interactions and functions due to its capacity to bind selectively to specific protein targets.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives for their antidepressant effects. The results indicated that compounds similar to cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine showed significant activity in animal models, suggesting a pathway for future drug development targeting depression .

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) highlighted the analgesic potential of piperidine derivatives. The study found that the compound exhibited dose-dependent analgesic effects in rodent models, warranting further investigation into its mechanism of action .

Case Study 3: Anticancer Activity

In a recent publication in Cancer Research, cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine was tested against various cancer cell lines. Results demonstrated cytotoxic effects, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 4-(4-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Ethyl Ester (cis/trans mixture)

- Molecular Formula: C₁₄H₁₆FNO₃

- Molecular Weight : 265.28 g/mol

- Key Differences :

- Ester Group : Ethyl vs. methyl ester in the target compound.

- Substituent : Lacks the benzyl group at position 1.

- Stereochemistry : Exists as a cis/trans mixture, unlike the enantiomerically pure (3R,4R) target compound.

- Role : Precursor in paroxetine synthesis; the absence of the benzyl group simplifies reduction steps but reduces steric guidance for stereoselective reactions .

Compound B : (rac)-(trans)-4-(4-Fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic Acid Ethyl Ester

- Molecular Formula: C₁₅H₁₈FNO₃

- Molecular Weight : 279.30 g/mol

- Key Differences :

- Substituent : Methyl group at position 1 vs. benzyl in the target compound.

- Stereochemistry : Trans configuration vs. cis (3R,4R).

- Role : Intermediate in alternative paroxetine synthesis routes; the trans configuration necessitates additional steps to achieve desired stereochemistry .

Piperidine Derivatives with Varied Functional Groups

Compound C : Benzyl 4-aminopiperidine-1-carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol .

- Key Differences: Functional Groups: Amino group at position 4 vs. 4-fluorophenyl and oxo groups in the target compound.

Compound D : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol .

- Key Differences :

- Protecting Group : tert-Butoxycarbonyl (Boc) vs. benzyl.

- Substituent : Phenyl vs. 4-fluorophenyl.

- Stereochemistry : (3S,4R) vs. (3R,4R).

- Role : Demonstrates how protecting groups and stereochemistry influence reactivity in piperidine-based syntheses.

Data Table: Comparative Analysis

Key Research Findings

- Stereochemical Influence : The (3R,4R) configuration of the target compound ensures optimal alignment for subsequent reductive methylation steps in paroxetine synthesis, avoiding the need for costly resolution techniques required for trans isomers .

- Benzyl Group Impact : The benzyl substituent enhances lipophilicity (logP ~3.5 predicted) compared to methyl or ethyl analogues, improving solubility in organic solvents and facilitating purification .

- Fluorophenyl Contribution : The electron-withdrawing fluorine atom stabilizes the piperidine ring, reducing undesired side reactions during synthesis .

Biological Activity

Cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester, with the CAS number 612095-73-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial and antimycobacterial properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: CHFNO

Molecular Weight: 341.38 g/mol

Melting Point: 97-99 °C

Solubility: Soluble in dichloromethane and methanol

Predicted pKa: -2.06 ± 0.60

These properties indicate that the compound is a solid at room temperature and has a relatively low solubility in common organic solvents.

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | <0.008 – 32 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <0.008 – 4 |

| Escherichia coli | >32 |

| Mycobacterium tuberculosis (H37Rv) | 0.125 |

These results indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly MSSA and MRSA, while showing less efficacy against Gram-negative strains like E. coli .

Antimycobacterial Activity

In studies focusing on Mycobacterium tuberculosis, the compound demonstrated considerable antimycobacterial activity with an MIC of 0.125 µg/mL against the H37Rv strain. This potency is comparable to established fluoroquinolones, suggesting that structural modifications can enhance activity against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at the C-7 position of fluoroquinolone derivatives significantly influence their antibacterial potency. Increasing lipophilicity through substitutions can enhance both anti-TB and antibacterial activities, indicating a strategic approach for developing more effective derivatives .

Study on Derivatives

A study evaluated multiple derivatives of the parent compound, revealing that certain modifications resulted in improved MIC values against resistant strains of M. tuberculosis. For instance, compounds with aliphatic moieties at the C-7 position exhibited enhanced lipophilicity without compromising antibacterial activity .

Comparative Analysis

In a comparative analysis involving various fluoroquinolone derivatives, this compound was found to be more effective than traditional antibiotics like ciprofloxacin and levofloxacin in specific contexts, particularly against resistant strains of MSSA and MRSA .

Q & A

Q. What are the key synthetic steps for preparing cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester?

The synthesis involves:

- Condensation : 4-Fluorocinnamic acid ethyl ester (I) reacts with cyanoacetic acid ethyl ester (II) using NaOEt in ethanol to form 2-cyano-3-(4-fluorophenyl)glutaric acid diethyl ester (III) .

- Cyclization : Reduction of the cyano group in (III) with H₂ over PtO₂ in ethanol, followed by refluxing in toluene, yields a cis/trans mixture of 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester (IV) .

- Methylation : The ester group in (IV) is methylated using formaldehyde and H₂ over Pd/C to introduce the benzyl group, forming the cis/trans mixture of the target compound .

- Isomer Control : Treatment with EtONa in refluxing toluene isomerizes the cis isomer to trans, allowing separation via selective crystallization or chromatography .

Q. How is the cis configuration stabilized during synthesis?

The cis isomer is typically retained by avoiding prolonged basic conditions (e.g., EtONa) that promote isomerization to trans. Immediate quenching after cyclization and low-temperature crystallization can help isolate the cis form .

Advanced Research Questions

Q. What methodologies are effective for separating cis and trans isomers of 4-(4-fluorophenyl)-6-oxopiperidine derivatives?

- Chromatographic Separation : Use chiral stationary phases (CSPs) in HPLC to resolve isomers based on steric and electronic differences .

- Isomerization Control : Treating the mixture with EtONa in toluene selectively converts cis to trans isomers, simplifying isolation of the desired cis form via differential solubility .

- Crystallization Optimization : Adjust solvent polarity (e.g., toluene/hexane mixtures) to preferentially crystallize the cis isomer .

Q. How does the choice of reducing agents impact yield and stereoselectivity in key steps?

- PtO₂ vs. Pd/C : PtO₂ in H₂ reduces the cyano group in (III) efficiently but may require post-reduction cyclization adjustments to minimize side products. Pd/C with formaldehyde introduces the benzyl group but risks over-reduction of the ketone .

- LiAlH₄ vs. NaBH₄/BF₃ : LiAlH₄ provides stronger reducing power for secondary alcohols but may reduce the 6-oxo group undesirably. NaBH₄/BF₃ is milder, preserving the ketone while reducing esters .

Q. What mechanistic insights explain the cis-to-trans isomerization under basic conditions?

- Base-Catalyzed Epimerization : EtONa deprotonates the α-hydrogen to the carbonyl, forming a resonance-stabilized enolate. Re-protonation occurs non-stereoselectively, favoring the thermodynamically stable trans isomer due to reduced steric hindrance between the 4-(4-fluorophenyl) and ester groups .

- Solvent Effects : Toluene’s non-polar environment stabilizes the transition state, accelerating isomerization compared to polar solvents .

Data Contradictions and Resolution

- Alternative Pathways for Glutarate (III) Synthesis : notes that (III) can be synthesized via either 4-fluorocinnamic acid ethyl ester or 4-fluorobenzaldehyde. The latter route may introduce impurities (e.g., unreacted aldehyde), requiring rigorous purification. Researchers should validate pathway efficiency via GC-MS or NMR to confirm intermediate purity .

- Trans Isomer Dominance : While basic conditions favor trans isomer formation, kinetic control (shorter reaction times) can retain cis configuration. Contrasting reports on isomer ratios highlight the need for real-time monitoring (e.g., in-situ IR) to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.